5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene
CAS No.: 1056884-35-5
Cat. No.: VC2861374
Molecular Formula: C19H14Br2
Molecular Weight: 402.1 g/mol
* For research use only. Not for human or veterinary use.
![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene - 1056884-35-5](/images/structure/VC2861374.png)
Specification
CAS No. | 1056884-35-5 |
---|---|
Molecular Formula | C19H14Br2 |
Molecular Weight | 402.1 g/mol |
IUPAC Name | 5,9-dibromo-7,7-dimethylbenzo[c]fluorene |
Standard InChI | InChI=1S/C19H14Br2/c1-19(2)15-9-11(20)7-8-14(15)18-13-6-4-3-5-12(13)17(21)10-16(18)19/h3-10H,1-2H3 |
Standard InChI Key | VYTHKOHPRYCPON-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C |
Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C4=CC=CC=C43)Br)C |
Introduction
Compound Identification and Basic Properties
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene is a brominated derivative of the parent compound 7,7-dimethyl-7H-benzo[c]fluorene. It belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its dibrominated structure. The compound was first registered in chemical databases in August 2012, with modifications to its entry as recently as February 2025 .
Registry Information and Nomenclature
The compound is registered in chemical databases under various identifiers to facilitate its proper identification and classification in scientific literature and commercial applications.
Table 1: Identification Information
Parameter | Value |
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CAS Registry Number | 1056884-35-5 |
PubChem CID | 59806710 |
Creation Date | 2012-08-20 |
Last Modified | 2025-02-22 |
The compound is known by several synonyms in the chemical literature:
Physicochemical Properties
5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene exhibits specific physical and chemical properties that define its behavior in various environments and reactions.
Table 2: Physicochemical Properties
Molecular Structure and Characteristics
Structural Features
The molecular structure of 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene consists of a benzo[c]fluorene framework with two bromine atoms attached at positions 5 and 9, and two methyl groups attached to position 7 . This unique substitution pattern significantly influences both the physical properties and chemical reactivity of the compound.
The parent compound, 7,7-dimethyl-7H-benzo[c]fluorene (CAS: 112486-09-6), has a molecular weight of 244.3 g/mol . The addition of two bromine atoms increases the molecular weight to 402.1 g/mol , significantly altering the compound's properties and potential applications.
Electronic Properties
The presence of bromine atoms enhances electron-withdrawing properties in the molecule, affecting its electronic structure and reactivity. These characteristics make it potentially useful in organic electronics applications where specific electronic properties are required.
Synthesis and Preparation
Synthetic Route
The primary synthetic route to obtain 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene involves a bromination reaction of the parent compound, 7,7-dimethyl-7H-benzo[c]fluorene. This reaction typically proceeds via an electrophilic substitution mechanism where the aromatic system of the parent compound acts as a nucleophile .
Table 3: Synthetic Protocol Details
Parameter | Value |
---|---|
Starting Material | 7,7-Dimethyl-7H-benzo[c]fluorene (40 g; 164 mmol) |
Brominating Agent | Bromine (53 g; 330 mmol) |
Solvent | Dichloroethane (200 ml) |
Catalyst | Crystalline iodine (0.5 g) |
Temperature | Not exceeding 15°C during addition |
Reaction Time | Approximately 1.5 hours after bromine addition |
Yield | 30 g (45.5%) |
Purification Process
After the reaction is complete, the mixture is processed to isolate the desired product:
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The reaction mixture is poured into an aqueous sodium sulfite solution
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The product is extracted using dichloromethane
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The organic solution is washed with water
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The solvent is evaporated
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The remaining material is crystallized from hexane
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The final product is obtained as a white to off-white crystalline powder
Chemical Reactivity
The presence of two bromine atoms in 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene significantly influences its chemical reactivity, making it particularly useful in certain synthetic applications.
Classification Category | Hazard Level |
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Skin corrosion/irritation | Category 2 |
Serious eye damage/eye irritation | Category 2/2A |
Comparative Analysis
Comparison with Parent Compound
The parent compound, 7,7-dimethyl-7H-benzo[c]fluorene, differs from the dibrominated derivative in several key aspects:
Table 5: Comparison with Parent Compound
Structure-Property Relationships
The addition of bromine atoms to the parent structure significantly alters the compound's properties:
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Increased molecular weight
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Enhanced reactivity at specific positions
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Altered electronic properties
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Changed physical characteristics (melting point, solubility)
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Potential for different intermolecular interactions
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